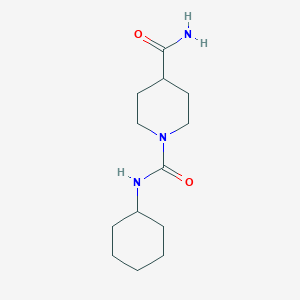
N1-cyclohexylpiperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclohexylpiperidine-1,4-dicarboxamide: is a chemical compound with the molecular formula C13H23N3O2 It is a member of the piperidine family, characterized by a piperidine ring substituted with a cyclohexyl group and two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclohexylpiperidine-1,4-dicarboxamide typically involves the reaction of piperidine-1,4-dicarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are common purification techniques employed to isolate the compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: N1-cyclohexylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide groups into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N1-cyclohexylpiperidine-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-cyclohexylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the biosynthesis of triglycerides in fungi, thereby exhibiting antifungal activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N1-cyclohexylpiperidine-1,4-dicarboxamide can be compared with other similar compounds, such as:
- N4-(4-acetylphenyl)-N1-cyclohexylpiperidine-1,4-dicarboxamide
- N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide
- N1-cyclohexyl-N4-(4-ethoxyphenyl)piperidine-1,4-dicarboxamide
These compounds share a similar piperidine core structure but differ in the substituents attached to the piperidine ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-N-cyclohexylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQRZASNZXCTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)
![4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo-](/img/structure/B5061191.png)
![2-[(Benzenesulfonyl)(3-chlorophenyl)amino]-N-(3-chloro-4-methoxyphenyl)ethanimidic acid](/img/structure/B5061192.png)
![11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5061211.png)
![N-benzyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5061219.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B5061224.png)
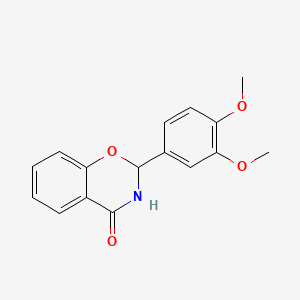
![Tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate](/img/structure/B5061248.png)
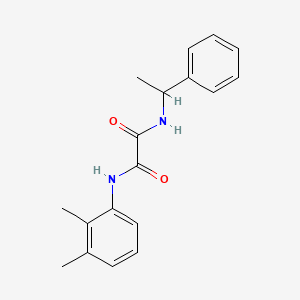
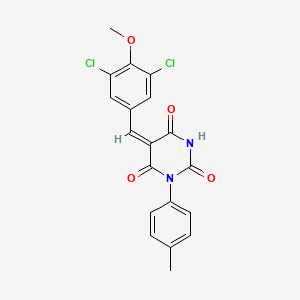
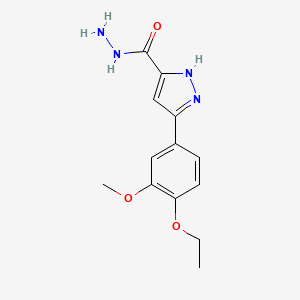
![N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pentanamide](/img/structure/B5061278.png)
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5061286.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5061290.png)
